3,3,4,4-Tetrafluoropentanoic acid
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Overview
Description
3,3,4,4-Tetrafluoropentanoic acid is a fluorinated organic compound with the molecular formula C5H6F4O2 It is characterized by the presence of four fluorine atoms attached to the carbon chain, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetrafluoropentanoic acid typically involves the fluorination of pentanoic acid derivatives. One common method is the direct fluorination of 3,3,4,4-tetrafluorobutanol, followed by oxidation to yield the desired acid. The reaction conditions often require the use of strong fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the fluorination and oxidation steps are integrated into a single production line. This ensures high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3,4,4-Tetrafluoropentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acid to alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include fluorinated alcohols, ketones, and substituted derivatives, which can be further utilized in various chemical syntheses .
Scientific Research Applications
3,3,4,4-Tetrafluoropentanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3,3,4,4-Tetrafluoropentanoic acid involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and ability to form stable complexes with enzymes and other proteins. This can lead to the modulation of biochemical pathways and inhibition of specific enzymatic activities .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4,4,5,5-Tetrafluoropentanoic acid: Similar in structure but contains a bromine atom, which alters its reactivity and applications.
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid: Another fluorinated compound with different functional groups and applications.
Uniqueness
3,3,4,4-Tetrafluoropentanoic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of specialized fluorinated compounds and materials .
Properties
Molecular Formula |
C5H6F4O2 |
---|---|
Molecular Weight |
174.09 g/mol |
IUPAC Name |
3,3,4,4-tetrafluoropentanoic acid |
InChI |
InChI=1S/C5H6F4O2/c1-4(6,7)5(8,9)2-3(10)11/h2H2,1H3,(H,10,11) |
InChI Key |
RZKLIBDRQKGYAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC(=O)O)(F)F)(F)F |
Origin of Product |
United States |
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